molecular formula C12H10N2O3 B8600970 2-Pyridinemethanol,a-(4-nitrophenyl)-

2-Pyridinemethanol,a-(4-nitrophenyl)-

Cat. No. B8600970
M. Wt: 230.22 g/mol
InChI Key: NHOHLTGJASEZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinemethanol,a-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinemethanol,a-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinemethanol,a-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

(4-nitrophenyl)-pyridin-2-ylmethanol

InChI

InChI=1S/C12H10N2O3/c15-12(11-3-1-2-8-13-11)9-4-6-10(7-5-9)14(16)17/h1-8,12,15H

InChI Key

NHOHLTGJASEZQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution cooled at −78° C. of 2-bromopyridine (10.0 g) in diethylether (200 ml) was dropwise added 1.6M butyllithium hexane solution (39.6 ml) for 10 minutes. The mixture was stirred at −78° C. for 1 hour, and to the mixture was dropwise added a solution of 4-nitrobenzaldehyde in THF (50 ml). The reaction mixture was stirred at −78° C. for 3 hours, and to the mixture was added water (100 ml). The mixture was extracted with ethyl acetate, and the organic layer was washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/toluene=1/2) and re-crystallized from diisopropylether to give (4-nitrophenyl)-(2-pyridyl)methanol (4.50 g) as orange crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
butyllithium hexane
Quantity
39.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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